molecular formula C17H12N2O3S2 B2565752 N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 326873-87-4

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2565752
CAS No.: 326873-87-4
M. Wt: 356.41
InChI Key: VXMDPBIOPZDOIF-UVTDQMKNSA-N
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Description

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex chemical compound that belongs to the family of thiazolidinones. These compounds are known for their potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone core with a hydroxyphenyl moiety and a benzamide group, contributing to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions::

  • Synthesis of Thiazolidinone Core::
    • The synthesis typically starts with the formation of the thiazolidinone core. This can be achieved through the reaction of a substituted 2-mercaptoaniline with an α-haloketone or α-haloester under mild conditions, leading to the formation of the thiazolidinone ring.

    • Reaction conditions may include solvents such as ethanol or acetic acid, and catalysts such as potassium carbonate or sodium acetate to facilitate ring closure.

  • Formation of the Final Compound::
    • The introduction of the hydroxyphenylmethylidene group is generally carried out through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with 3-hydroxybenzaldehyde in the presence of a base like piperidine or pyridine under reflux conditions.

    • The final step involves the acylation reaction with benzoyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form the benzamide group.

Industrial Production Methods::
  • The industrial production of this compound may involve large-scale synthesis following the aforementioned synthetic routes. The reactions are often optimized for yield and purity, using high-efficiency reactors and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation::
    • The hydroxyphenyl moiety can undergo oxidation reactions, typically using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of quinone derivatives.

  • Reduction::
    • The thiazolidinone ring can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.

  • Substitution::
    • The compound can undergo nucleophilic substitution reactions at the benzamide group, using reagents such as alkyl halides or acyl chlorides to introduce different substituents.

Common Reagents and Conditions::
  • Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., piperidine).

  • Reaction conditions vary but generally involve temperatures ranging from room temperature to reflux, and solvents like ethanol, methanol, or dimethyl sulfoxide.

Major Products Formed::
  • Oxidation products include quinones, while reduction yields thiol derivatives. Substitution reactions result in various substituted benzamide and thiazolidinone derivatives.

Scientific Research Applications

  • Chemistry::
    • Used as a reagent in organic synthesis for the preparation of complex molecules.

    • Serves as a precursor in the synthesis of bioactive thiazolidinone derivatives.

  • Biology::
    • Exhibits antibacterial and antifungal activities, making it a potential candidate for new antimicrobial agents.

    • Shows anti-inflammatory properties, useful in the development of anti-inflammatory drugs.

  • Medicine::
    • Investigated for its anticancer properties, with studies showing it can induce apoptosis in cancer cells.

    • Potential use in developing treatments for chronic inflammatory diseases.

  • Industry::
    • Used in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the target:

  • Molecular Targets and Pathways::
    • The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.

    • The hydroxyphenyl group can participate in redox reactions, contributing to the compound's anti-inflammatory and anticancer properties.

    • The benzamide group may enhance binding affinity to specific biological targets, increasing the compound's efficacy.

  • Pathways Involved::
    • Induction of oxidative stress in microbial cells, leading to cell death.

    • Inhibition of inflammatory pathways, reducing the production of pro-inflammatory cytokines.

    • Activation of apoptotic pathways in cancer cells, promoting cell death.

Comparison with Similar Compounds

Comparison with Other Similar Compounds::

  • Compared to other thiazolidinones, N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide stands out due to its unique hydroxyphenylmethylidene and benzamide groups, which enhance its biological activity.

List of Similar Compounds::
  • 2-phenyl-4-thiazolidinone

  • 2-mercapto-3-phenyl-4-thiazolidinone

  • 5-arylidene-2-thioxothiazolidin-4-one

  • 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one

This compound's distinct structural features and diverse reactivity make it a valuable subject for ongoing research in multiple scientific disciplines.

Properties

IUPAC Name

N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S2/c20-13-8-4-5-11(9-13)10-14-16(22)19(17(23)24-14)18-15(21)12-6-2-1-3-7-12/h1-10,20H,(H,18,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMDPBIOPZDOIF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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